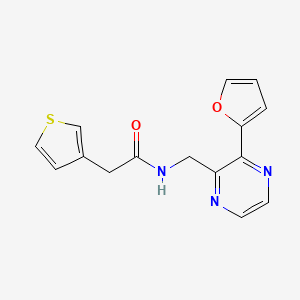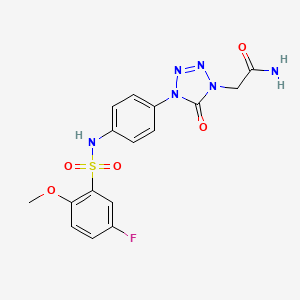![molecular formula C19H16ClN3S2 B2870051 6-chloro-11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 478047-96-0](/img/structure/B2870051.png)
6-chloro-11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of pyridothienopyrimidines. This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core substituted with a 4-chloro group, two methyl groups at positions 7 and 9, and a 4-methylbenzylsulfanyl group at position 2. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridothienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of the 4-chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Methylation at positions 7 and 9: Methylation can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the 4-methylbenzylsulfanyl group: This step involves the nucleophilic substitution of a suitable precursor with 4-methylbenzylthiol in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-7,9-dimethyl-2-[(4-methylphenyl)sulfanyl]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
- 4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)oxy]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
Uniqueness
4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is unique due to the presence of the 4-methylbenzylsulfanyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents or functional groups.
Propiedades
IUPAC Name |
6-chloro-11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3S2/c1-10-4-6-13(7-5-10)9-24-19-22-15-14-11(2)8-12(3)21-18(14)25-16(15)17(20)23-19/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIFYYWFSAKYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC4=C3C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2869969.png)
![Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2869970.png)
![(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2869971.png)

![Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate](/img/structure/B2869974.png)

![3-({1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2869979.png)

![[5-(4-Ethylphenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2869981.png)
![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B2869983.png)



![n-[(4-Fluoro-2-methylphenyl)methyl]-6-methanesulfonyl-n-methylpyridine-3-carboxamide](/img/structure/B2869990.png)
